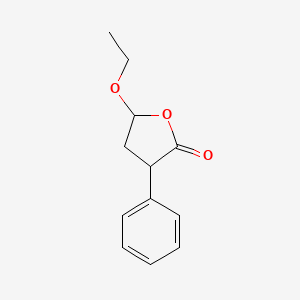

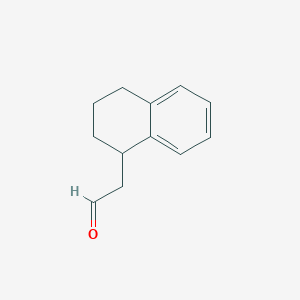

![molecular formula C24H18ClN3O B2782741 5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-18-4](/img/structure/B2782741.png)

5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . The synthesis of quinoline often involves ring-closing reactions . Such reactions often install a hydroxyl group (an –OH functional group) on the carbon across from the ring nitrogen (i.e., the C-4 positions) .Molecular Structure Analysis

The molecular structure of “5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline” was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P 2 1 / c . The title compound consisted of a benzene ring and a 1,3,5-triazine ring .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products .Aplicaciones Científicas De Investigación

Corrosion Inhibition : Quinoxaline derivatives, including those similar to the specified compound, have been found effective as corrosion inhibitors for mild steel in acidic environments, showcasing their potential in material science and engineering applications (Saraswat & Yadav, 2020).

Synthetic Methodologies : Research into the synthesis of substituted quinolines and heterocyclo[4,3-c]quinolines demonstrates the chemical versatility and the potential for creating a wide variety of biologically active compounds, underscoring the importance of synthetic methodologies in pharmaceutical research (Khodair et al., 1999).

Biological Investigations : Studies on pyrazole-appended quinolinyl chalcones reveal promising antimicrobial properties, with some compounds exhibiting significant potency against bacterial and fungal strains. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Prasath et al., 2015).

Green Chemistry : The catalysis of complex heterocyclic compounds, including pyrazolo[3,4-b]quinolines, via environmentally friendly methods emphasizes the role of green chemistry in the sustainable development of new pharmaceuticals and materials (Rajesh et al., 2011).

Anticancer Potential : Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anticancer drugs, with studies focusing on their structural, computational, and docking analyses to evaluate their therapeutic efficacy (Abad et al., 2021).

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-29-19-11-12-22-20(13-19)24-21(23(26-27-24)17-5-3-2-4-6-17)15-28(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCCITYWBCKNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

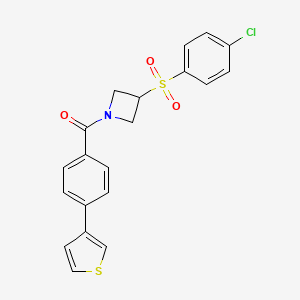

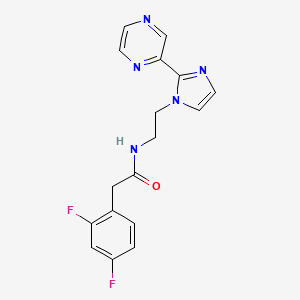

![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)

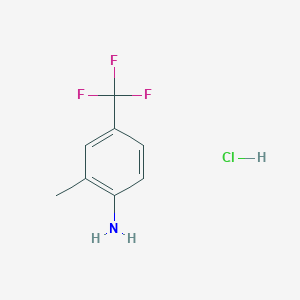

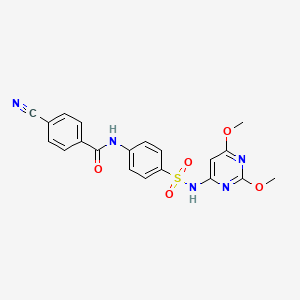

![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)

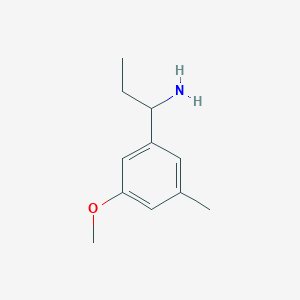

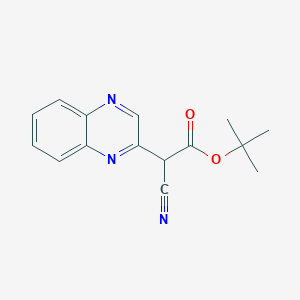

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)

![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)